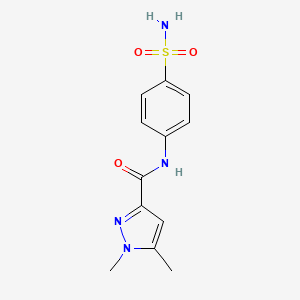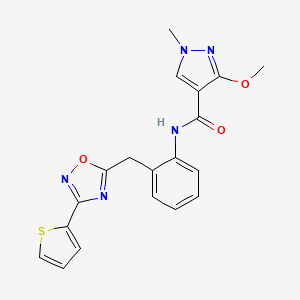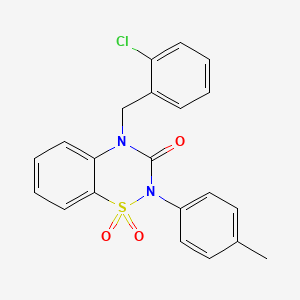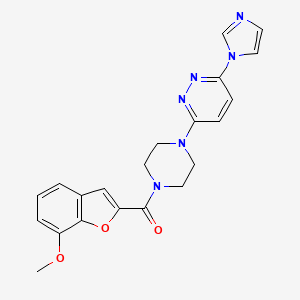
1,5-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of this compound is not well-documented in the literature .Molecular Structure Analysis
The molecular weight of this compound is 307.37g/mol. The molecular formula is C14H17N3O3S. The compound is canonicalized. The XLogP3-AA is 0.7. The exact mass and the mono-isotopic mass are both 307.09906259. The complexity is 474. The compound has 4 rotatable bonds, 2 hydrogen bond donors, and 4 hydrogen bond acceptors. The topological polar surface area is 103. The heavy atom count is 21 .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, molecular formula, XLogP3-AA, exact mass, mono-isotopic mass, complexity, rotatable bond count, hydrogen bond donor count, hydrogen bond acceptor count, topological polar surface area, and heavy atom count .Wissenschaftliche Forschungsanwendungen
Electrochemical Properties
- Polarographic Behavior : The electrochemical properties of certain pyrazole derivatives, including their polarographic reduction in acidic and alkaline solutions, have been investigated. These studies contribute to understanding the redox characteristics of pyrazole compounds, which is important for their potential application in electrochemical sensors and devices (Ravindranath et al., 1983).
Synthesis and Chemical Analysis
- Heterocyclic Synthesis : Research has been conducted on the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. Such studies are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science (Fadda et al., 2012).
- Crystal Structure Analysis : The crystal structure of pyrazole derivatives has been determined, providing valuable information for the design of compounds with desired physical and chemical properties (Prabhuswamy et al., 2016).
Biological Activities
- Antiproliferative Activities : Pyrazole-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activities against cancer cell lines. This research is foundational for the development of new anticancer agents (Mert et al., 2014).
- Antidepressant and Anticonvulsant Activities : Novel pyrazole derivatives have been evaluated for their antidepressant and anticonvulsant activities, highlighting the potential of pyrazole compounds in the development of new therapies for neurological disorders (Abdel-Aziz et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,5-dimethyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-7-11(15-16(8)2)12(17)14-9-3-5-10(6-4-9)20(13,18)19/h3-7H,1-2H3,(H,14,17)(H2,13,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXZGDQULJNEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-Dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B2470715.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470717.png)


![2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2470720.png)
![3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2470721.png)
![4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2470723.png)
![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2470724.png)




![N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide](/img/no-structure.png)

